molecular formula C3H3N3OS2 B1167397 hemoglobin Geneva CAS No. 121650-81-5

hemoglobin Geneva

Cat. No.: B1167397
CAS No.: 121650-81-5
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Description

Hemoglobin Geneva is an unstable hemoglobin variant caused by a frameshift mutation in the β-globin gene. Specifically, codon 114 (CTG, encoding leucine) undergoes a mutation (-GG), resulting in a frameshift that elongates the β-chain to 156 amino acids instead of the normal 144. This elongation alters the C-terminal amino acid sequence, disrupting secondary and tertiary structures. Computational modeling reveals defects in α-helix and β-strand formation, leading to globin fold destabilization and clinical manifestations such as hemolytic anemia .

Properties

CAS No.

121650-81-5

Molecular Formula

C3H3N3OS2

Synonyms

hemoglobin Geneva

Origin of Product

United States

Chemical Reactions Analysis

Structural Instability and Denaturation

Hb Geneva exhibits severe structural instability due to:

  • Frameshift-induced elongation : The mutated β-chain (β^Geneva^) fails to integrate into αβ-dimers, resulting in free α-chain accumulation .

  • Secondary structure defects : Computational modeling reveals disrupted α-helices and β-sheets compared to normal β-globin .

  • Heinz body formation : Unstable Hb precipitates form intracellular aggregates that bind to red cell membranes, reducing deformability and accelerating hemolysis .

Key Reaction :

Hb GenevaDenatured chains+Free chains(Precipitation into Heinz bodies)[2][9]\text{Hb Geneva}\rightarrow \text{Denatured chains}+\text{Free chains}\quad (\text{Precipitation into Heinz bodies})[2][9]

Oxygen Binding and Allosteric Regulation

Hb Geneva’s altered quaternary structure impairs cooperative oxygen binding:

  • Reduced cooperativity : The frameshift disrupts α₁β₂ subunit interactions critical for the T→R state transition, diminishing the sigmoidal oxygen dissociation curve .

  • Heme pocket distortion : Mutations near the proximal histidine (F8) destabilize heme binding, increasing oxidative susceptibility .

Comparative Oxygen Affinity :

PropertyNormal Hb AHb Geneva
Quaternary stabilityHigh (α₂β₂ tetramer)Low (αβ-dimer loss)
Cooperativity (n)~2.8<2 (Non-cooperative)
O₂ binding efficiencyOptimalReduced

Data derived from

Redox Reactions and Oxidative Damage

Hb Geneva’s exposed heme groups enhance reactive oxygen species (ROS) generation:

  • Ferryl formation : Interaction with peroxides (e.g., H₂O₂) oxidizes Fe²⁺ to Fe³⁺, forming cytotoxic ferryl hemoglobin :

Hb Fe2++H2O2Hb Fe4+O+H2O[10]\text{Hb Fe}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{Hb Fe}^{4+}\text{O}+\text{H}_2\text{O}\quad[10]

  • Fenton chemistry : Free iron released from degraded heme catalyzes hydroxyl radical formation :

Fe2++H2O2Fe3++OH+OH[10]\text{Fe}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{Fe}^{3+}+\text{OH}^-+\text{OH}^-\quad[10]

Consequences : Elevated ROS levels cause lipid peroxidation, membrane damage, and accelerated erythrocyte clearance .

Thermodynamic and Kinetic Parameters

Studies using phosphorescence lifetime measurements reveal altered protein dynamics:

  • Reduced activation energy (ΔE) : Hb Geneva’s destabilized structure lowers the energy barrier for conformational changes, impairing allosteric effector responses .

  • Entropy shifts (ΔS) : Increased disorder in the activated state correlates with weakened subunit coupling .

Dynamic Quenching Rates :

ConditionQuenching Rate (K_d)
Normal Hb ABaseline
Hb Geneva1.5× higher

Adapted from

Clinical and Hematological Implications

  • Thalassemic phenotype : Hb Geneva is classified as a hyperunstable hemoglobinopathy, causing β-thalassemia-like symptoms (microcytosis, anemia) .

  • Ineffective erythropoiesis : Free α-chains precipitate in erythroblasts, reducing red cell lifespan .

Diagnostic Markers :

  • Elevated Hb A₂ (5–7%) due to compensatory δ-chain synthesis .

  • Peripheral blood smear: Heinz bodies, anisopoikilocytosis .

Comparison with Similar Compounds

Structural and Genetic Differences

The table below summarizes key differences between Hemoglobin Geneva and other hemoglobin variants:

Variant Mutation Site Structural Impact Clinical Manifestations Reference
This compound β114 frameshift (-GG) Elongated β-chain (156 aa), disrupted helices/strands Unstable hemoglobinopathy, hemolytic anemia
Hb Q-India α1 chain (Asp→His at α64) Altered α-globin stability Mild hemolysis, α-thalassemia-like symptoms
Hb Suan-Dok β chain (Leu→Arg at β109) β-globin instability, Heinz body formation Chronic hemolysis, splenomegaly
Hb Pakse β chain (Thr→Ile at β130) Reduced heme affinity, tetramer instability Hemolytic anemia, jaundice
Hb Himeji β69 (Gly→Asp) Altered glycation site Interference with HbA1c assays
Hb Pierre-Bénite β90 (Glu→Asp) Increased oxygen affinity Polycythemia, erythrocytosis
HbC β6 (Glu→Lys) Crystalline intracellular aggregates Mild hemolysis, malaria resistance

Mechanistic Insights

  • Structural Instability : Unlike point mutations (e.g., HbC, Hb Pierre-Bénite), this compound’s frameshift causes extensive elongation and misfolding, leading to severe instability and premature red blood cell lysis .
  • Functional Consequences : Variants like Hb Pierre-Bénite and HbC primarily affect oxygen affinity or cell rigidity, respectively, whereas Geneva’s defect is structural, with minimal impact on oxygen binding .
  • Diagnostic Interference: Hb Himeji and Geneva both complicate laboratory diagnostics—Himeji affects HbA1c measurements, while Geneva’s instability may cause false lows in hemoglobin assays .

Clinical Severity and Prevalence

  • This compound : Rare, with sporadic cases reported; clinical severity correlates with the degree of structural disruption.
  • HbC and Thalassemia Variants : More prevalent in malaria-endemic regions (e.g., West Africa), where HbC confers partial malaria resistance .
  • Hb Suan-Dok and Pakse : Common in Southeast Asia; associated with chronic hemolysis but less severe than Geneva’s acute presentations .

Research Findings and Data

Structural Modeling Data

  • Secondary Structure: Normal β-globin contains 8 α-helices (67% helical content). This compound shows only 54% helical content due to disrupted H and G helices .
  • Tertiary Stability : Molecular dynamics simulations predict a 30% reduction in globin fold stability compared to wild-type hemoglobin .

Clinical Case Studies

  • A 2005 study identified this compound in a patient with severe hemolytic anemia unresponsive to splenectomy, highlighting its therapeutic challenges .
  • In contrast, HbC carriers often remain asymptomatic unless compounded by other mutations (e.g., HbSC disease) .

Q & A

What methodologies are recommended for detecting hemoglobin Geneva mutations in clinical samples?

Basic Research Focus
Detection of this compound (a rare hemoglobin variant) requires combining molecular biology and advanced analytical techniques. Long-read sequencing (e.g., PacBio or Oxford Nanopore) is critical for resolving complex structural variations in the α- or β-globin genes . Top-down mass spectrometry (TD-MS) with high-resolution instruments (e.g., Bruker Daltonik systems) enables precise characterization of intact hemoglobin tetramers, distinguishing Geneva variants from wild-type hemoglobin based on mass-to-charge ratios . For clinical validation, pair these with HPLC or capillary electrophoresis to confirm migration patterns.

How can researchers design experiments to assess the functional impact of this compound mutations?

Advanced Research Focus
Functional studies require oxygen equilibrium curves (OECs) to evaluate altered oxygen affinity. Use tonometry to measure p50 values under standardized pH and temperature. Incorporate allosteric effectors (e.g., 2,3-DPG) to assess cooperativity . For structural insights, employ X-ray crystallography or cryo-EM to resolve conformational changes in mutant globin subunits. Validate findings using in vitro mutagenesis in erythroid cell lines (e.g., HUDEP-2) to compare mutant vs. wild-type hemoglobin expression .

What statistical considerations are essential when analyzing the prevalence of this compound in epidemiological studies?

Basic Research Focus
Ensure stratified sampling to account for population heterogeneity (e.g., ethnic subgroups, geographic clustering). Use binomial regression to model prevalence while adjusting for confounders like age or comorbidities . Power calculations must account for rare variant frequencies; for this compound (estimated prevalence <0.01%), a sample size >50,000 is typically required to achieve 80% power at α=0.05 . Validate findings with bootstrapping to assess confidence intervals.

What strategies can resolve contradictions between biochemical data and clinical observations in this compound studies?

Advanced Research Focus
Discrepancies often arise from assay variability (e.g., differences in TD-MS ionization efficiency) or clinical heterogeneity (e.g., co-inherited thalassemia). Address these by:

  • Replicating assays across multiple platforms (e.g., compare TD-MS with MALDI-TOF).
  • Adjusting for plasma volume in anemia studies, as hemoglobin concentration alone may misrepresent mass .
  • Conducting mixed-effects modeling to isolate the variant’s contribution from confounding factors (e.g., iron status) .

How should clinical parameters be standardized in studies investigating this compound's association with anemia?

Basic Research Focus
Standardize hemoglobin quantification using ICSH guidelines: measure via cyanmethemoglobin method with calibrated spectrophotometers. Include erythrocyte indices (MCV, MCH) to differentiate from thalassemia. For longitudinal studies, track ferritin and soluble transferrin receptor to exclude iron deficiency. Use CO rebreathing for total hemoglobin mass assessment, critical in anemia with plasma volume expansion .

How does the MWC model aid in analyzing this compound's oxygen-binding properties?

Advanced Research Focus
The Monod-Wyman-Changeux (MWC) model quantifies allosteric transitions in hemoglobin. Fit OEC data using nonlinear regression to estimate cooperativity (n) and p50 . For this compound, compare ΔG values for T→R state transitions to wild type. If the variant disrupts subunit interfaces, MWC parameters will show reduced cooperativity (n < 2.5) or altered effector binding . Validate with molecular dynamics simulations to map energy landscapes.

What ethical guidelines must be followed when collecting patient data for this compound research?

Basic Research Focus
Adhere to ICMJE standards : anonymize data to prevent patient identification, and obtain informed consent for genetic testing. For pediatric cohorts, ensure assent protocols and parental consent. Follow WHO guidelines on hemoglobinopathy research, including equitable inclusion and avoiding stigmatization . Store data in HIPAA-compliant repositories with restricted access .

What multi-omics approaches are effective for studying this compound's molecular interactions?

Advanced Research Focus
Combine proteomics (TD-MS for globin chains), transcriptomics (single-cell RNA-seq to assess erythroid differentiation), and metabolomics (LC-MS for 2,3-DPG levels). Integrate data via pathway enrichment tools (e.g., GSEA) to identify dysregulated networks (e.g., oxidative stress response). Use CRISPR-Cas9 knock-in models to study variant-specific effects on erythropoiesis .

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